2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide
CAS No.:
Cat. No.: VC13694350
Molecular Formula: C44H32N2O2S
Molecular Weight: 652.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H32N2O2S |
|---|---|
| Molecular Weight | 652.8 g/mol |
| IUPAC Name | 4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline |
| Standard InChI | InChI=1S/C44H32N2O2S/c47-49(48)42-24-14-13-23-41(42)43(33-25-29-39(30-26-33)45(35-15-5-1-6-16-35)36-17-7-2-8-18-36)44(49)34-27-31-40(32-28-34)46(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H |
| Standard InChI Key | PMNBQZRRUOTQBL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline, reflects its intricate structure. It features a central benzo[b]thiophene 1,1-dioxide core substituted at the 2- and 3-positions with 4-(diphenylamino)phenyl groups. This design introduces steric bulk and enhances electronic delocalization, critical for charge transport in organic semiconductors .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₃₂N₂O₂S |
| Molecular Weight | 652.80 g/mol |
| CAS Number | 2091868-86-7 |
| Hazard Statements | H302, H315, H319, H335 |
| Storage Conditions | Dark, inert atmosphere, RT |
Electronic and Steric Features
The diphenylamino groups act as strong electron donors, facilitating hole transport in organic light-emitting diodes (OLEDs) and photovoltaic devices. Density functional theory (DFT) calculations on analogous systems suggest that the sulfone group in the thiophene dioxide core withdraws electrons, creating a push-pull configuration that modulates bandgap and emission properties .
Synthesis and Characterization
Palladium-Catalyzed Direct Arylation
A pivotal synthesis route involves Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxide derivatives with arylboronic acids. This method, optimized by recent studies, achieves C2-selective arylation with yields up to 76% under the following conditions :
Table 2: Representative Synthesis Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | Cu(OAc)₂ (4.0 equiv) |
| Ligand | Pyridine (3.0 equiv) |
| Solvent | 1,4-Dioxane or DMSO |
| Temperature | 100°C |
| Reaction Time | 20 hours |
The mechanism proceeds via C–H bond activation at the C2 position of the thiophene dioxide, followed by transmetalation with a triphenylboroxine-pyridine complex and reductive elimination to form the arylated product .
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For instance, the ¹H NMR spectrum of the parent arylated derivative (2-phenylbenzo[b]thiophene 1,1-dioxide) shows aromatic protons between δ 7.20–7.85 ppm, while HRMS validates the molecular ion peak at m/z 243.0480 [M+H]⁺ .
Photophysical Behavior and Aggregation-Induced Emission
Absorption and Emission Profiles
The compound exhibits strong absorption in the 300–430 nm range, attributed to π–π* transitions. Emission maxima vary from 450–550 nm, with quantum yields enhanced in aggregated states—a hallmark of aggregation-induced emission (AIE). For example, derivatives bearing triarylamine substituents show solid-state photoluminescence efficiencies exceeding 40%, making them viable for non-doped OLEDs .
Table 3: Selected Photophysical Data
| Derivative | λₐbs (nm) | λₑₘ (nm) | Φₑₘ (Solution/Solid) |
|---|---|---|---|
| 5a (R = H) | 336 | 460 | 0.12 / 0.42 |
| 5b (R = OMe) | 430 | 530 | 0.18 / 0.51 |
| 6 (Bis-arylated) | 419 | 550 | 0.09 / 0.38 |
AIE Mechanism
The restriction of intramolecular rotation (RIR) in aggregated states suppresses non-radiative decay pathways. Bulky diphenylamino groups exacerbate this effect by increasing steric hindrance, thereby enhancing radiative recombination. Time-resolved fluorescence studies reveal bi-exponential decay kinetics, with lifetimes ranging from 2.5–6.8 ns in thin films .
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
As an emissive layer material, the compound’s AIE activity enables high-efficiency devices without dopants. Prototype OLEDs using analogous thiophene dioxide derivatives achieve maximum luminances of 12,000 cd/m² and external quantum efficiencies (EQEs) of 5.2% .
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, the diphenylamino groups improve hole mobility (μₕ ≈ 10⁻³ cm²/V·s), while the sulfone moiety enhances electron affinity. Preliminary studies report power conversion efficiencies (PCEs) of 3.8% in devices paired with PC₇₁BM acceptors .
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